Isoprocarb

Description

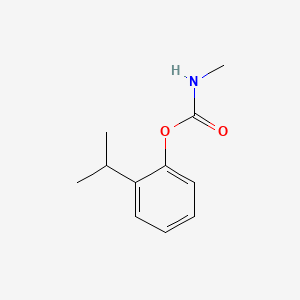

Structure

3D Structure

Properties

IUPAC Name |

(2-propan-2-ylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)9-6-4-5-7-10(9)14-11(13)12-3/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSJMKIUCUGGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042072 | |

| Record name | Isoprocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Isopropylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.4 mg/mL at 25 °C | |

| Record name | 2-Isopropylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2631-40-5 | |

| Record name | Isoprocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2631-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoprocarb [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002631405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprocarb | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-methylethyl)-, 1-(N-methylcarbamate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoprocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprocarb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/714I55QH9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Isopropylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 93 °C | |

| Record name | 2-Isopropylphenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-isopropylphenyl N-methylcarbamate (Propoxur)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-isopropylphenyl N-methylcarbamate, a widely used carbamate insecticide commercially known as Propoxur. This document details the experimental protocols for its two-step synthesis, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.

Overview of the Synthesis Pathway

The commercial synthesis of 2-isopropylphenyl N-methylcarbamate is predominantly a two-step process. The first step involves the O-alkylation of catechol to produce the intermediate, 2-isopropoxyphenol. The second step is the carbamoylation of this intermediate with methyl isocyanate to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Isopropoxyphenol from Catechol

This procedure describes the synthesis of the key intermediate, 2-isopropoxyphenol, via the alkylation of catechol with an isopropyl halide.

Methodology:

-

A mixture of catechol, potassium carbonate (as a base), butanone (as a solvent), and a phase transfer catalyst is prepared in a reaction vessel.

-

The mixture is heated to reflux.

-

Isopropyl bromide is slowly added dropwise to the refluxing mixture.

-

The reaction is continued at reflux for a specified duration (e.g., 8 to 32 hours) to ensure maximum conversion.[1]

-

After the reaction is complete, the majority of the butanone is removed by distillation.

-

Water is added to dissolve the inorganic salts.

-

The aqueous solution is extracted with an organic solvent such as benzene.

-

The organic extract is then washed with a dilute sodium hydroxide solution.

-

The resulting aqueous layer is neutralized with dilute hydrochloric acid.

-

The neutralized solution is extracted again with benzene.

-

The final organic extract is dried over a drying agent like calcium chloride.

-

The solvent is evaporated, and the crude 2-isopropoxyphenol is purified by vacuum distillation, collecting the fraction at 100-102 °C / 1.46 kPa.[1]

Step 2: Synthesis of 2-isopropylphenyl N-methylcarbamate (Propoxur)

This procedure details the final step in the synthesis, the reaction of 2-isopropoxyphenol with methyl isocyanate.

Methodology:

-

In a four-port reaction bottle equipped with a mechanical stirrer, condenser, and exhaust receiver, charge 2-isopropoxyphenol and a catalyst, such as N,N-dimethylbenzylamine.[2]

-

Heat the mixture to a temperature of 60 °C.[2]

-

Slowly add methyl isocyanate dropwise to the reaction mixture.

-

After the addition is complete, raise the temperature to 90 °C and maintain for 3 hours to complete the reaction.[2]

-

Upon completion, the reaction mixture is discharged.

-

The product is cooled, which may result in solidification, and can then be sliced and packaged.[2]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of 2-isopropylphenyl N-methylcarbamate.

Table 1: Reactants and Conditions for the Synthesis of 2-isopropylphenyl N-methylcarbamate

| Parameter | Step 1: Synthesis of 2-Isopropoxyphenol | Step 2: Synthesis of Propoxur |

| Reactants | Catechol, Isopropyl Bromide/Chloride | 2-Isopropoxyphenol, Methyl Isocyanate |

| Catalyst | Phase Transfer Catalyst, N,N-dimethylbenzylamine[2] | N,N-dimethylbenzylamine[2] |

| Solvent | Butanone, Benzene[1] | Not specified (neat reaction) |

| Temperature | Reflux, 100-102 °C (distillation)[1] | 60-90 °C[2] |

| Reaction Time | 8-32 hours[1] | 3 hours[2] |

Table 2: Molar Ratios and Yields for the Synthesis of Propoxur

| Reactant/Product | Molar Amount (moles) | Molar Ratio (relative to 2-isopropoxyphenol) |

| 2-Isopropoxyphenol | 0.55 | 1 |

| Methyl Isocyanate | 0.58 | 1.05 |

| N,N-dimethylbenzylamine (Catalyst) | 0.00011 | 0.0002 |

| Propoxur (Product) | - | - |

| Yield | - | 99.0% [2] |

| Purity | - | 98.1% [2] |

Concluding Remarks

The synthesis of 2-isopropylphenyl N-methylcarbamate is a well-established industrial process. The two-step pathway described herein offers high yields and purity of the final product.[2] Careful control of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for achieving optimal results. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis and development of carbamate-based compounds.

References

Isoprocarb: A Technical Guide to its Pharmacology and Biochemistry

Introduction

Isoprocarb (Chemical Name: 2-isopropylphenyl methylcarbamate) is a synthetic carbamate ester that has been widely utilized as a fast-acting, non-systemic insecticide with contact and stomach action.[1][2] Belonging to the phenyl methylcarbamate class of insecticides, it is primarily employed in agriculture to control a variety of chewing and sucking insects on crops such as rice, sugarcane, cocoa, and vegetables.[1][3] Its mechanism of action, like other carbamate insecticides, is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[2][3] This guide provides an in-depth technical overview of the pharmacology, biochemistry, and toxicology of this compound, tailored for researchers and professionals in drug development and life sciences.

Physicochemical Properties

This compound is a colorless crystalline solid with the following properties:[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][3] |

| Molecular Weight | 193.24 g/mol | [3] |

| CAS Number | 2631-40-5 | [1][2] |

| Melting Point | 88 - 93 °C | [3] |

| Water Solubility | 0.4 mg/mL at 25 °C | [3] |

| LogP | 2.31 | [3] |

Pharmacology

Mechanism of Action

The primary pharmacological target of this compound is the enzyme acetylcholinesterase (AChE).[2][3][5] this compound acts as a reversible inhibitor of AChE.[3][4] The mechanism involves the carbamoylation of the serine hydroxyl group at the active site of the AChE enzyme. This process is analogous to the acetylation of AChE by its natural substrate, acetylcholine, but the resulting carbamoylated enzyme is significantly more stable and hydrolyzes at a much slower rate.

This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The excess ACh results in the persistent stimulation of cholinergic receptors—both muscarinic and nicotinic—in the central and peripheral nervous systems, leading to a state of cholinergic crisis and neurotoxicity.[4] Unlike organophosphates, the inhibition by carbamates like this compound is reversible, as the carbamoylated enzyme can spontaneously hydrolyze, restoring enzyme function.[3][4]

Pharmacodynamics

The accumulation of acetylcholine due to AChE inhibition leads to a range of pharmacodynamic effects characteristic of cholinergic overstimulation. Symptoms of acute exposure can manifest within minutes to hours and include:[3][4]

-

Muscarinic effects: Excessive salivation, lacrimation (tearing), urination, defecation, gastrointestinal distress (nausea, vomiting, abdominal pain), and bronchoconstriction.[4]

-

Nicotinic effects: Muscle twitching (fasciculations), cramping, weakness, and eventually paralysis.[4]

-

Central Nervous System (CNS) effects: Headache, dizziness, anxiety, confusion, ataxia, convulsions, and potentially coma and respiratory depression, which is the primary cause of death in severe poisoning.[4]

Biochemistry and Metabolism

The biotransformation of this compound is a critical determinant of its toxicity and detoxification. Metabolism occurs primarily in the liver through Phase I and Phase II reactions.[3][6]

Phase I Metabolism: Hydrolysis and Oxidation

The initial metabolic steps involve enzymatic hydrolysis and oxidation.

-

Hydrolysis: The carbamate ester bond is hydrolyzed, yielding 2-isopropylphenol and methylcarbamic acid.[1]

-

Oxidation: The isopropyl group on the aromatic ring can be oxidized. A key metabolic pathway involves oxidation mediated by Cytochrome P450 enzymes, particularly CYP3A4 .[7] This process can lead to the formation of a reactive quinone intermediate.[7] Other identified metabolites include 2-(1-hydroxy-1-methylethyl)-phenyl N-methylcarbamate.[1]

Phase II Metabolism: Conjugation and Detoxification

The reactive quinone intermediate generated during Phase I is highly electrophilic and can cause cellular damage. To mitigate this, it undergoes conjugation with endogenous nucleophiles, primarily glutathione (GSH), in a Phase II detoxification reaction.[6][7] This conjugation results in the formation of GSH conjugates (e.g., M6) and, subsequently, N-acetylcysteine (NAC) conjugates (e.g., M7, M8), which are then excreted.[7] This metabolic activation and subsequent detoxification pathway are crucial in understanding this compound-induced hepatotoxicity.[7]

Toxicology

This compound is classified as moderately hazardous (Toxicity Class II) by the World Health Organization (WHO).[1] Its toxicity varies significantly across different species.

Acute Toxicity Data

| Species | Route | Value | Unit | Source |

| Rat | Oral LD50 | 403 - 450 | mg/kg | [1][4][8] |

| Rat | Dermal LD50 | >2000 | mg/kg | [1] |

| Rat | Inhalation LC50 (4h) | 2.09 | mg/L | [1] |

| Carp | 96h LC50 | 22 | mg/L | [1] |

| Daphnia magna | 48h EC50 | 0.024 | mg/L | [1] |

| Algae (P. subcapitata) | 72h EC50 | 21 | mg/L | [1][9] |

| Honeybee | Contact LD50 (48h) | >2.0 | µ g/bee | [1] |

Developmental and Ecotoxicology

Studies using zebrafish (Danio rerio) embryos have highlighted the developmental toxicity of this compound. Exposure to this compound (e.g., 29 and 58 mg/L) resulted in significant morphological abnormalities, including pericardial and yolk sac edema, reduced body length, and spinal curvature.[8][9] Furthermore, this compound was shown to induce apoptosis and cause severe defects in vascular development, specifically malformation of intersegmental vessels (ISVs), which can disrupt blood flow and normal organogenesis.[8][9]

This compound also induces neurotoxicity in zebrafish embryos by inhibiting the expression of genes crucial for neurodevelopment (e.g., syn2a, elavl3) and reducing AChE activity.[10] This is accompanied by the induction of oxidative stress, characterized by increased reactive oxygen species (ROS) and subsequent apoptosis.[10] Its high toxicity to aquatic invertebrates, such as Daphnia magna, underscores its potential risk to aquatic ecosystems.[1]

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general method for determining the AChE inhibitory activity of a compound like this compound.

-

Reagents and Preparation:

-

Acetylcholinesterase (AChE) enzyme solution from a suitable source (e.g., electric eel, human recombinant).

-

Phosphate buffer (e.g., 100 mM, pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add different concentrations of the this compound solution (or solvent control) to the respective wells.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[11]

-

Initiate the reaction by adding the ATCI substrate solution to all wells.[11]

-

Immediately measure the change in absorbance at 410-412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.[11] The absorbance increases as the thiocholine produced by ATCI hydrolysis reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) for each concentration of this compound.

-

Determine the percentage of inhibition relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11]

-

Protocol 2: In Vitro Metabolic Activation Study using Liver Microsomes

This protocol is designed to identify reactive metabolites of this compound.

-

Reagents and Preparation:

-

Pooled liver microsomes (e.g., human, mouse).

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

This compound stock solution.

-

Trapping agent: Glutathione (GSH) or N-acetylcysteine (NAC).

-

CYP3A4 inhibitor (optional): Ketoconazole, to confirm the role of the specific enzyme.[7]

-

Quenching solution: Acetonitrile or methanol to stop the reaction.

-

-

Incubation Procedure:

-

Pre-warm a mixture of liver microsomes, the NADPH-generating system, the trapping agent (GSH), and buffer at 37°C.

-

Initiate the reaction by adding this compound to the mixture.

-

For inhibitor studies, pre-incubate the microsomes with ketoconazole before adding this compound.[7]

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

-

Analysis:

-

Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and characterize the parent compound and any formed GSH/NAC-conjugated metabolites.[7]

-

References

- 1. Insecticide this compound (MIPC) [rayfull.net]

- 2. This compound (Ref: OMS 32) [sitem.herts.ac.uk]

- 3. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mtih.org [mtih.org]

- 7. Metabolic Activation of Pesticide this compound Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound causes neurotoxicity of zebrafish embryos through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mode of Action of Isoprocarb on the Insect Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocarb, a carbamate insecticide, is a potent neurotoxic agent widely employed in agriculture to control a variety of sucking and chewing insects, particularly in rice and vegetable cultivation.[1][2] Its efficacy stems from its targeted action on the insect nervous system, leading to rapid paralysis and mortality.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's insecticidal activity, with a focus on its interaction with the cholinergic system. The document details the primary mode of action, presents available quantitative data on its inhibitory effects, outlines experimental protocols for its study, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE) within the insect nervous system.[2][3] AChE plays a critical role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse, allowing the postsynaptic neuron to repolarize and prepare for subsequent signals.

This compound acts as a reversible inhibitor of AChE. The carbamate moiety of the this compound molecule carbamylates a serine residue within the active site of the AChE enzyme. This process forms a carbamoylated enzyme complex that is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed during the normal breakdown of acetylcholine.[4]

The consequence of this prolonged inhibition is the accumulation of acetylcholine in the synaptic cleft. This leads to the continuous stimulation of postsynaptic acetylcholine receptors (AChRs), resulting in a state of hyperexcitation of the insect's nervous system. The clinical signs of this compound poisoning in insects include tremors, hyperactivity, uncoordinated movement, and ultimately, paralysis and death due to respiratory failure.[2]

Quantitative Data: Acetylcholinesterase Inhibition by this compound

| Insect Species | Enzyme Source | Parameter | Value | Reference |

| Nephotettix cincticeps (Green Rice Leafhopper) | Head Homogenate | IC50 | 4.7 x 10-7 M | [5] |

| Musca domestica (Housefly) | Head Homogenate | IC50 | Data not available | |

| Aedes aegypti (Yellow Fever Mosquito) | Whole Body Homogenate | IC50 | Data not available | |

| Myzus persicae (Green Peach Aphid) | Whole Body Homogenate | IC50 | Data not available |

Note: The lack of comprehensive, publicly available IC50 and Ki values for this compound across a wide range of insect pests highlights a gap in the current toxicological literature. Further research is needed to fully characterize the species-specific inhibitory profile of this insecticide.

Experimental Protocols

The primary method for determining the inhibitory effect of this compound on acetylcholinesterase is the colorimetric assay developed by Ellman et al. (1961).[6][7] This assay provides a quantitative measure of AChE activity and its inhibition.

Protocol: Determination of Acetylcholinesterase Inhibition by this compound using Ellman's Method

1. Principle:

This assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[6][7] The rate of color change is proportional to the AChE activity. The inhibitory effect of this compound is determined by measuring the reduction in enzyme activity in its presence.

2. Materials:

-

Acetylcholinesterase (AChE) source (e.g., purified enzyme, insect head homogenate)

-

This compound (analytical standard)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Solvent for this compound (e.g., DMSO)

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations for testing.

-

Prepare a solution of ATCI in phosphate buffer.

-

Prepare a solution of DTNB in phosphate buffer.

-

Prepare the AChE solution in phosphate buffer to a desired activity level.

-

-

Assay Setup (in a 96-well microplate):

-

Test Wells: Add a specific volume of phosphate buffer, the AChE solution, and a specific volume of the this compound dilution.

-

Control Wells (No Inhibitor): Add the same volumes of phosphate buffer, AChE solution, and the solvent used for this compound (without the inhibitor).

-

Blank Wells: Add the same volumes of phosphate buffer, the solvent, and the substrate (ATCI), but no enzyme. This accounts for the non-enzymatic hydrolysis of the substrate.

-

-

Incubation:

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[6]

-

-

Initiation of Reaction:

-

Add the ATCI substrate solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately after adding the substrate, add the DTNB solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader in kinetic mode.

-

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Subtract the rate of the blank wells from the rates of the control and test wells to correct for non-enzymatic hydrolysis.

-

Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of AChE activity, from the resulting dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Cholinergic Synaptic Transmission and this compound's Point of Interference.

References

- 1. researchgate.net [researchgate.net]

- 2. awiner.com [awiner.com]

- 3. This compound (Ref: OMS 32) [sitem.herts.ac.uk]

- 4. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Insecticide-insensitive acetylcholinesterase can enhance esterase-based resistance in Myzus persicae and Myzus nicotianae [agris.fao.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoprocarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocarb (IUPAC name: 2-(1-methylethyl)phenyl N-methylcarbamate) is a carbamate insecticide widely utilized in agricultural applications to control a variety of pests on crops such as rice, cocoa, and vegetables.[1] As a member of the carbamate class, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies for its analysis, and a visualization of its key biological pathways.

Physical Properties

This compound is a colorless crystalline solid under standard conditions.[1][3] Its key physical and thermodynamic properties are summarized below. The variation in reported values can be attributed to different experimental conditions and purity levels of the samples tested.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless crystalline solid, White to off-white crystalline powder | [1][3][4] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Melting Point | 88 - 97 °C | [4] |

| Boiling Point | 128-129 °C at 20 mmHg; 329.46 °C (estimate) | [4] |

| Density | 1.0945 g/cm³ (estimate) | [4] |

| Vapor Pressure | 0.00947 mmHg at 25 °C | |

| Octanol-Water Partition Coefficient (LogP) | 2.31 | [1] |

| pKa | 12.22 ± 0.46 (Predicted) | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source(s) |

| Water | 270 mg/L | 20 °C | [3] |

| 400 mg/L | 25 °C | [1] | |

| Acetone | 290,000 mg/L (readily soluble) | 20 °C | [4] |

| Methanol | Readily soluble | [4] | |

| Toluene | 65,000 mg/L | 20 °C | |

| Ethyl Acetate | 180,000 mg/L | 20 °C | |

| n-Hexane | 1,500 mg/L | 20 °C | |

| DMSO | Soluble | ||

| Chloroform | Slightly Soluble | [4] |

Chemical Properties and Reactivity

This compound is a carbamate ester.[1] Its chemical behavior is characterized by the carbamate functional group.

-

Stability : this compound is susceptible to hydrolysis, particularly under alkaline conditions, which cleaves the ester linkage.[4] It is considered stable for short periods under ambient shipping conditions.

-

Reactivity : The primary biological reactivity of this compound is the carbamoylation of the serine hydroxyl group in the active site of acetylcholinesterase.

-

Decomposition : When subjected to high temperatures, such as in pyrolysis, this compound decomposes into a large number of products, including mono-aromatics and polycyclic aromatic hydrocarbons.[5][6] Photodegradation in aqueous solutions primarily yields 2-isopropylphenol and can also result in photo-Fries rearrangement products.[7]

Biological Signaling and Metabolic Pathways

Mechanism of Action: Acetylcholinesterase Inhibition

The insecticidal activity of this compound stems from its role as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[2][8] In cholinergic synapses, AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), terminating the nerve signal. This compound mimics the structure of acetylcholine and binds to the active site of AChE. The carbamoyl group of this compound is then transferred to a critical serine residue in the enzyme's active site. This carbamoylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during normal ACh breakdown.[9] This leads to an accumulation of acetylcholine in the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately the death of the insect.[8]

Metabolic Activation Pathway

In mammals, this compound undergoes metabolic activation, primarily in the liver, mediated by cytochrome P450 enzymes, specifically CYP3A4.[10][11] This process is believed to be linked to its observed hepatotoxicity.[10] The metabolic cascade involves the formation of a reactive quinone intermediate. This electrophilic metabolite can then be detoxified by conjugation with endogenous nucleophiles like glutathione (GSH). The detection of GSH and N-acetylcysteine (NAC) conjugates in vitro and in vivo confirms this pathway.[10]

Experimental Protocols

The analysis and synthesis of this compound involve standard organic chemistry and analytical techniques. Below are outlines of common experimental methodologies.

Commercial Synthesis

The commercial production of this compound is typically a two-step process.[3]

-

Formation of Chloroformate Intermediate : 2-isopropylphenol is reacted with phosgene in a suitable solvent like toluene, often with a catalytic amount of dimethylformamide (DMF). This reaction forms the 2-isopropylphenyl chloroformate intermediate.

-

Carbamoylation : The chloroformate intermediate is then reacted with methylamine. This is a nucleophilic addition reaction where the amine attacks the carbonyl carbon of the chloroformate, displacing the chloride leaving group. The pH is carefully controlled during this step to prevent hydrolysis of the intermediate.

-

Purification : The final product, this compound, is purified from the reaction mixture using techniques such as vacuum distillation or recrystallization from a solvent like hexane.[3]

Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of this compound residues in various matrices.

-

Objective : To separate and quantify this compound in a sample.

-

Sample Preparation (QuEChERS Method for Coffee) : A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is often employed for sample cleanup.[12][13] This involves extraction with an organic solvent (e.g., acetonitrile), followed by a partitioning step with salts (e.g., MgSO₄, NaCl) and a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) to remove matrix interferences.[12]

-

Instrumentation : A standard HPLC system equipped with a UV or mass spectrometry (MS/MS) detector.

-

Chromatographic Conditions :

-

Column : A reverse-phase column, such as a C18, is typically used (e.g., Chromolith® RP-18e, 100 x 3 mm).[12][14]

-

Mobile Phase : A gradient elution using a mixture of water (often with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile or methanol.[14]

-

Flow Rate : Typically around 0.4 - 1.0 mL/min.[12]

-

Detection : UV detection is possible, but for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is preferred, monitoring specific precursor-to-product ion transitions.[12]

-

-

Quantification : A calibration curve is generated using certified reference standards of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Analytical Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for studying its thermal decomposition products.[4][5]

-

Objective : To separate, identify, and quantify this compound and related volatile or semi-volatile compounds.

-

Sample Preparation : Samples are extracted with an appropriate organic solvent. Derivatization is typically not required for this compound. The extract is concentrated and may require a cleanup step using a technique like column chromatography.[4]

-

Instrumentation : A gas chromatograph coupled to a mass spectrometer. A pyrolysis unit can be attached for decomposition studies.[5]

-

Chromatographic Conditions :

-

Column : A capillary column with a non-polar or semi-polar stationary phase, such as a 5% phenyl-methyl silicone column (e.g., HP-5), is common.[4][5]

-

Carrier Gas : Helium is typically used.[5]

-

Temperature Program : A temperature gradient is used to elute compounds, for example, starting at a lower temperature and ramping up to a higher temperature to ensure separation of all components.[4]

-

Injection : A split/splitless injector is used.

-

-

Mass Spectrometry : The mass spectrometer is typically operated in electron ionization (EI) mode. Full scan mode is used for the identification of unknown compounds (like pyrolysis products), while selected ion monitoring (SIM) mode can be used for sensitive quantification of the target analyte.

Conclusion

This compound remains a significant compound in the field of agricultural science. A thorough understanding of its physical properties, such as solubility and partition coefficient, is crucial for formulation development and environmental fate modeling. Its chemical reactivity, particularly its role as an AChE inhibitor, defines its biological function. Furthermore, knowledge of its metabolic pathways is essential for assessing its toxicological profile in non-target organisms, including humans. The analytical methodologies outlined provide the necessary framework for its accurate quantification and study, ensuring both efficacy in application and safety in its use.

References

- 1. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (Ref: OMS 32) [sitem.herts.ac.uk]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Gas chromatographic-mass spectrometric study of photodegradation of carbamate pesticides [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Activation of Pesticide this compound Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic activation of pradefovir by CYP3A4 and its potential as an inhibitor or inducer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of the QuEChERS method combined with UHPLC-QqQ-MS/MS for the determination of this compound and carbaryl pesticides in Indonesian coffee - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00243A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to Isoprocarb (CAS Number: 2631-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocarb (2-isopropylphenyl N-methylcarbamate), a carbamate insecticide, is primarily utilized for the control of various agricultural pests. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, toxicological profile, metabolic pathways, and environmental fate. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are included to support further research and development efforts related to this compound.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 88-93 °C | [4][5] |

| Boiling Point | 329.46 °C (estimated) | [1][3] |

| Solubility in Water | 0.265 g/L | [1] |

| Solubility in Organic Solvents | Readily soluble in acetone (400 g/L) and methanol (125 g/L) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.3 | [4] |

| Vapor Pressure | Not available | |

| Henry's Law Constant | Not available |

Toxicological Profile

This compound exhibits moderate acute toxicity through oral and dermal routes of exposure. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of the cholinergic system.

Acute Toxicity

| Endpoint | Value | Species | Reference |

| Oral LD₅₀ | 450 mg/kg | Rat | [6] |

| Dermal LD₅₀ | > 500 mg/kg | Rat | [6] |

| Inhalation LC₅₀ (4h) | > 500 mg/m³ | Rat | [6] |

| Eye Irritation | Irritating | Rabbit | [6] |

| Skin Irritation | Not an irritant | [6] |

Ecotoxicity

| Endpoint | Value | Species | Reference |

| LC₅₀ (96h) | 22 mg/L | Carp | [7] |

| EC₅₀ (48h) | 0.024 mg/L | Daphnia magna | [7] |

| EC₅₀ (72h) | 21 mg/L | Pseudokirchneriella subcapitata | [7] |

| LD₅₀ (contact, 48h) | > 2.0 µ g/bee | Honeybee | [7] |

Mechanism of Action and Signaling Pathways

Acetylcholinesterase Inhibition

The primary mode of action of this compound is the reversible inhibition of acetylcholinesterase (AChE).[4][8][9] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in cholinergic synapses, terminating the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors on the post-synaptic neuron or effector cell.[4] This overstimulation disrupts normal nerve function and can lead to the toxic effects observed.

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

Oxidative Stress and Apoptosis

Studies in zebrafish embryos have shown that this compound exposure can induce neurotoxicity through mechanisms involving oxidative stress and apoptosis.[8] this compound treatment led to an increase in reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD).[8] This oxidative stress can, in turn, trigger apoptotic pathways, leading to programmed cell death and contributing to the observed neurodevelopmental defects.[8]

Figure 2: this compound-Induced Oxidative Stress and Apoptosis Signaling Pathway.

Metabolism and Degradation

Metabolic Activation and Hepatotoxicity

This compound can undergo metabolic activation in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.[6] This process can lead to the formation of reactive metabolites, such as a quinone intermediate, which can induce cytotoxicity.[6] The formation of glutathione (GSH) and N-acetylcysteine (NAC) conjugates of this compound metabolites has been observed in vitro and in vivo, indicating the role of these pathways in detoxification.[6] However, the formation of reactive intermediates can lead to hepatotoxicity.[6]

Figure 3: Metabolic Activation of this compound by CYP3A4.

Environmental Degradation

This compound is subject to degradation in the environment through various processes, including hydrolysis and microbial action. The half-life of this compound in soil under paddy conditions is reported to be between 3 and 20 days.[7] A major degradation product is 2-isopropylphenol.[7] Studies on the electro-Fenton process have identified several aromatic by-products formed during the degradation of this compound, including hydroxylated derivatives and the opening of the aromatic ring to form carboxylic acids.

Experimental Protocols

Acetylcholinesterase Inhibition Assay

This protocol is a modification of the Ellman method for determining AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound standard solutions

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and make serial dilutions in phosphate buffer.

-

In a 96-well plate, add 25 µL of the this compound solution (or buffer for control).

-

Add 50 µL of AChE solution (final concentration 0.05 U/mL) to each well and incubate for 15 minutes at 25 °C.

-

Add 50 µL of DTNB solution (0.3 mM) to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM).

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).

Figure 4: Experimental Workflow for Acetylcholinesterase Inhibition Assay.

Cytotoxicity Assay in Primary Hepatocytes

This protocol describes a method to assess the cytotoxicity of this compound using primary hepatocytes and a cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

-

Cryopreserved primary human or rat hepatocytes

-

Hepatocyte culture medium

-

Collagen-coated 96-well plates

-

This compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Solubilization buffer (for MTT assay)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Thaw and plate primary hepatocytes in collagen-coated 96-well plates according to the supplier's protocol. Allow cells to attach for at least 4-6 hours.

-

Prepare serial dilutions of this compound in hepatocyte culture medium.

-

Remove the plating medium from the cells and replace it with medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound).

-

Incubate the plates for 24 or 48 hours at 37 °C in a humidified incubator with 5% CO₂.

-

After the incubation period, assess cell viability:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.

-

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the CC₅₀ value (the concentration of this compound that causes a 50% reduction in cell viability).

Figure 5: Experimental Workflow for Cytotoxicity Assay in Primary Hepatocytes.

Conclusion

This compound is a moderately toxic carbamate insecticide with a well-established primary mechanism of action involving the inhibition of acetylcholinesterase. Emerging research highlights additional toxicological pathways, including the induction of oxidative stress, apoptosis, and CYP450-mediated hepatotoxicity. A thorough understanding of these multifaceted mechanisms is crucial for assessing the risks associated with this compound exposure and for the development of safer alternatives. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals engaged in the study of this compound and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound induces acute toxicity in developing zebrafish embryos through vascular malformation [e-jarb.org]

- 3. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 4. AOP-Wiki [aopwiki.org]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Activation of Pesticide this compound Mediated by CYP3A4 and the Possible Correlation with Its Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound causes neurotoxicity of zebrafish embryos through oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Physicochemical Properties of Isoprocarb: Solubility and logP

This technical guide provides a comprehensive overview of the solubility and octanol-water partition coefficient (logP) of isoprocarb, a carbamate insecticide. The document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed data, experimental methodologies, and conceptual visualizations to facilitate a deeper understanding of this compound's behavior.

Core Physicochemical Data of this compound

This compound (IUPAC name: (2-propan-2-ylphenyl) N-methylcarbamate) is a colorless crystalline solid used to control a variety of insect pests on crops such as rice, cacao, and sugarcane.[1][2] Its efficacy and environmental fate are significantly influenced by its solubility in aqueous and organic media and its lipophilicity, quantified by the logP value.

The following tables summarize the key quantitative data regarding the solubility and logP of this compound.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

| Solvent | Solubility Value | Temperature | pH | Source |

| Water | 265 mg/L | Not Specified | Not Specified | [1][3] |

| Water | 400 mg/L | 25 °C | Not Specified | [2] |

| Water | 270 mg/L | 20 °C | 7 | [4] |

| Acetone | 400 g/L | Not Specified | Not Specified | [1][3] |

| Methanol | 125 g/L | Not Specified | Not Specified | [1][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified | Not Specified | [5] |

| Ethanol | Soluble | Not Specified | Not Specified | [6] |

| Ethyl Acetate | Soluble | Not Specified | Not Specified | [6] |

| Chloroform | Slightly Soluble | Not Specified | Not Specified | [1][3] |

Table 2: Octanol-Water Partition Coefficient (logP) of this compound

| logP Value | Method | Source |

| 2.31 | Experimental | |

| 2.919 | Not Specified |

Experimental Protocols

The determination of solubility and logP are critical for characterizing the environmental behavior and biological activity of chemical compounds. Standardized methodologies are employed to ensure data accuracy and reproducibility.

The solubility of a pesticide like this compound can be determined using several methods, with the choice often depending on the expected solubility range.

-

Flask Method (Shake-Flask): This is a common and straightforward method suitable for substances with solubilities above 10 mg/L.[7]

-

Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the solvent (e.g., purified water, buffer of a specific pH, or an organic solvent).

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged/filtered to separate the saturated solution from the excess solid.[8]

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[7]

-

-

Column Elution Method: This method is preferred for substances with low aqueous solubility (<10 mg/L).[7]

-

Column Preparation: A column is packed with an inert support material (e.g., glass beads or silica) which is coated with an excess of the test substance, this compound.

-

Elution: The solvent (water) is passed through the column at a slow, constant flow rate.

-

Analysis: The eluate is collected in fractions, and the concentration of this compound in each fraction is measured. The solubility is determined from the plateau of the concentration curve.[7]

-

The octanol-water partition coefficient (P) is a measure of a chemical's lipophilicity. It is a key parameter in environmental science and pharmacology.

-

Shake-Flask Method: This is the traditional and most widely recognized method for experimental logP determination.[9][10]

-

Preparation: Equal volumes of n-octanol and water (or a pH 7.4 buffer) are pre-saturated with each other. A small, accurately weighed amount of this compound is dissolved in one of the phases.

-

Partitioning: The two phases are combined in a separatory funnel and shaken vigorously to allow for the partitioning of this compound between the n-octanol and aqueous layers until equilibrium is achieved.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process.

-

Analysis: The concentration of this compound in both the n-octanol and the aqueous phase is measured.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

-

-

HPLC Method: A faster, alternative method is based on reverse-phase high-performance liquid chromatography (RP-HPLC).[9][11]

-

Principle: This method correlates the retention time of a substance on a nonpolar stationary phase (like C18) with its known logP value.

-

Calibration: A series of reference compounds with well-established logP values are injected into the HPLC system to create a calibration curve of log(retention time) versus logP.[11]

-

Measurement: this compound is then injected under the same chromatographic conditions, and its retention time is measured.

-

Estimation: The logP of this compound is estimated by interpolating its retention time on the calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to the physicochemical properties of this compound.

Caption: Relationship between this compound's physicochemical properties and its environmental fate.

References

- 1. This compound CAS#: 2631-40-5 [m.chemicalbook.com]

- 2. This compound | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound (Ref: OMS 32) [sitem.herts.ac.uk]

- 5. medkoo.com [medkoo.com]

- 6. chembk.com [chembk.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Further water solubility determinations of insecticidal compounds (Journal Article) | OSTI.GOV [osti.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Isoprocarb Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of the carbamate insecticide isoprocarb in both soil and water environments. It details the biotic and abiotic mechanisms of breakdown, identifies key metabolites, and presents quantitative data on degradation rates. Furthermore, this guide includes detailed experimental protocols for the analysis of this compound and its degradation products, along with visual representations of the degradation pathways and experimental workflows.

Core Degradation Pathways of this compound

This compound is subject to degradation in the environment through two primary routes: biotic degradation mediated by microorganisms and abiotic degradation driven by chemical and physical processes.

Biotic Degradation

Microbial metabolism is a significant factor in the breakdown of this compound in soil and water. The primary mechanism is hydrolysis, followed by the further degradation of the resulting metabolites.

A key microorganism capable of degrading this compound is the bacterium Rhodococcus sp. D-6, which can utilize this compound as a sole source of carbon and nitrogen for growth.[1][2] The degradation pathway in this bacterium has been well-elucidated and proceeds as follows:

-

Hydrolysis: The initial step is the hydrolysis of the carbamate ester bond of this compound by a novel hydrolase enzyme, IpcH. This reaction yields 2-isopropylphenol (IPP) and N-methylcarbamic acid. The latter is unstable and spontaneously decomposes to methylamine and carbon dioxide.[1][3]

-

Hydroxylation of 2-Isopropylphenol: The resulting 2-isopropylphenol is then hydroxylated by a two-component monooxygenase, IppA1A2, to form 2-isopropylhydroquinone.[3]

-

Ring Cleavage: The aromatic ring of 2-isopropylhydroquinone is subsequently cleaved by the dioxygenase enzyme IppB, producing 2-isopropyl-4-hydroxymuconic semialdehyde.[3]

-

Further Mineralization: While the complete mineralization pathway of 2-isopropyl-4-hydroxymuconic semialdehyde has not been fully detailed for this compound degradation specifically, in many microbial degradation pathways for aromatic compounds, muconic semialdehydes are further metabolized through various enzymatic steps into intermediates of central metabolism, such as pyruvate and acetyl-CoA, which are then ultimately mineralized to carbon dioxide and water.

Other microbial genera that have been reported to degrade this compound include Acinetobacter, Bacillus, Streptococcus, Lactobacillus, and Sphingobium.[2]

Abiotic Degradation

In the absence of microbial activity, this compound can be degraded through abiotic processes, primarily hydrolysis and photodegradation, particularly in aqueous environments.

1.2.1. Hydrolysis: this compound is susceptible to hydrolysis, which involves the cleavage of the ester linkage. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, hydrolysis is faster under alkaline conditions.[4][5][6] The primary hydrolysis product is 2-isopropylphenol.

1.2.2. Photodegradation: In the presence of light, this compound can undergo photodegradation. This process can occur through direct photolysis, where the this compound molecule directly absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the water.

1.2.3. Advanced Oxidation Processes (e.g., Electro-Fenton): Studies using advanced oxidation processes like the Electro-Fenton process have demonstrated the effective degradation and mineralization of this compound in water. This process generates highly reactive hydroxyl radicals (•OH) that attack the this compound molecule.[7][8] The degradation proceeds through a series of oxidation and hydroxylation reactions, leading to the formation of various aromatic intermediates, followed by ring opening to form carboxylic acids, and ultimately mineralization to CO₂, water, and inorganic ions.[9]

Identified intermediates from the Electro-Fenton degradation of this compound include:

-

2-Isopropylphenol

-

Hydroxyphenyl N-methylcarbamate

-

Hydroxy-2-isopropylphenyl N-methylcarbamate

-

2-Isopropylphenyl carbamate

-

Benzoquinone

-

Dihydroxyphenyl

-

Phenol

These aromatic intermediates are further oxidized to short-chain carboxylic acids such as oxalic acid and formic acid before complete mineralization.[9]

References

- 1. The novel hydrolase IpcH initiates the degradation of this compound in a newly isolated strain Rhodococcus sp. D-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. atticusllc.com [atticusllc.com]

- 5. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 6. Home, Yard & Garden Newsletter at the University of Illinois [hyg.ipm.illinois.edu]

- 7. [PDF] Degradation and Mineralization of Pesticide this compound by Electro Fenton Process | Semantic Scholar [semanticscholar.org]

- 8. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoprocarb Hydrolysis and Photolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and photolysis of isoprocarb, a widely used carbamate insecticide. Understanding the degradation pathways and kinetics of this compound is crucial for assessing its environmental fate, persistence, and potential risks to non-target organisms. This document summarizes key quantitative data, details experimental protocols based on established guidelines, and visualizes the degradation processes.

This compound Degradation Overview

This compound (2-isopropylphenyl N-methylcarbamate) is primarily degraded in the environment through two main abiotic processes: hydrolysis and photolysis. Hydrolysis involves the chemical breakdown of the molecule by reaction with water, a process significantly influenced by pH. Photolysis is the degradation of the molecule by light energy, particularly in the UV spectrum of sunlight. The rate and products of these degradation pathways determine the persistence and environmental impact of this compound.

Hydrolysis of this compound

Hydrolysis is a critical degradation pathway for carbamate insecticides. The central linkage in this compound is a carbamate ester, which is susceptible to cleavage by water. This reaction is catalyzed by both acidic and, more significantly, alkaline conditions.

Quantitative Hydrolysis Data

Specific hydrolysis half-life data for this compound at various pH levels is not extensively available in peer-reviewed literature. However, it is well-established that carbamates are susceptible to alkaline hydrolysis.[1] The rate of degradation increases significantly as the pH rises above 7.[1] For context, a study on the degradation of this compound in Perilla frutescens under field and greenhouse conditions, which includes hydrolysis, photolysis, and biotic degradation, reported the following half-lives:

| Condition | Half-Life (t½) in days |

| Greenhouse | 0.71 |

| Field | 1.13 |

| Data from Sun et al., 2012[2] |

Hydrolysis Degradation Pathway

The primary mechanism of this compound hydrolysis is the cleavage of the ester bond. This reaction yields 2-isopropylphenol and methylcarbamic acid. Methylcarbamic acid is unstable and rapidly decomposes into methylamine and carbon dioxide. The main identified degradation product from hydrolysis is 2-isopropylphenol (also known as o-cumenol).[3][4]

Experimental Protocol for Hydrolysis Studies (Based on OECD Guideline 111)

This protocol outlines a standard method for evaluating the rate of hydrolysis of this compound as a function of pH.[5][6]

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate). All water used should be purified (e.g., distilled or deionized).

-

Test Substance Preparation: Prepare a stock solution of this compound (radiolabelled, if performing a metabolism study) in a suitable water-miscible solvent. The final concentration of the organic solvent in the test solution should not exceed 1%.

-

Test Setup:

-

Add a small aliquot of the this compound stock solution to each buffer solution in sterile glass vessels (e.g., flasks or tubes with screw caps). The final concentration of this compound should be less than half its water solubility and typically around 1 mg/L.[7]

-

Prepare triplicate samples for each pH level and temperature, plus control samples (blanks without this compound).

-

Seal the vessels and incubate them in the dark at a constant temperature (e.g., 25°C or 50°C) in a thermostatically controlled bath or incubator to prevent photolysis.

-

-

Sampling: At appropriate intervals, withdraw samples from each vessel for analysis. The sampling frequency should be sufficient to define the degradation curve until at least 90% degradation is observed or for a maximum of 30 days.

-

Analysis:

-

Directly analyze the concentration of this compound and its primary degradation product, 2-isopropylphenol, in the samples.

-

High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable analytical methods.[4]

-

If radiolabelled material is used, quantify the parent compound and degradation products using techniques like radio-TLC or radio-HPLC.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine if the degradation follows first-order kinetics by plotting the natural logarithm of the concentration against time.

-

Calculate the first-order rate constant (k) and the half-life (t½ = ln(2)/k) for each pH and temperature.

-

Photolysis of this compound

Photolysis, or photodegradation, is the breakdown of chemicals by light. For pesticides on plant surfaces or in surface waters, direct photolysis (absorption of a photon by the pesticide itself) and indirect photolysis (reaction with photochemically generated reactive species like hydroxyl radicals) are important degradation routes.

Quantitative Photolysis Data

Specific photolysis quantum yields and half-lives for this compound in water or on surfaces are not well-documented in publicly available scientific literature. The degradation observed in field studies (t½ = 1.13 days) is a result of combined photolysis, hydrolysis, and other processes.[2] Studies on other carbamates show that photolysis rates are highly dependent on the medium (water, soil surface), the presence of photosensitizers, and the light spectrum and intensity.[8]

Proposed Photolysis Degradation Pathway

In the absence of specific studies, a plausible photolysis pathway can be proposed based on the known photochemistry of similar aromatic compounds and degradation products observed in advanced oxidation processes, which also involve hydroxyl radicals.[9] Potential reactions include hydroxylation of the aromatic ring, oxidation of the isopropyl group, and cleavage of the carbamate bond.

Experimental Protocol for Aqueous Photolysis (Based on OECD Guideline 316)

This protocol describes a method to determine the rate of direct photolysis of this compound in water.[10]

-

Preliminary Information: Determine the UV-Visible absorption spectrum of this compound in pure water to identify the wavelengths of light it absorbs.

-

Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths <290 nm). The light intensity should be measured using a radiometer or a chemical actinometer.

-

Test Solutions:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound. The concentration should be low enough to avoid significant light attenuation by the solution itself.

-

Use purified water (e.g., HPLC grade) to minimize indirect photolysis.

-

-

Test Setup:

-

Place the test solution in quartz tubes or a photoreactor that is transparent to the wavelengths of interest.

-

Irradiate the samples at a constant temperature.

-

Run parallel "dark control" samples, which are identical to the irradiated samples but are protected from light (e.g., wrapped in aluminum foil), to measure any concurrent hydrolysis or other non-photolytic degradation.

-

-

Sampling and Analysis: At set time intervals, withdraw samples from the irradiated and dark control vessels. Analyze for the concentration of this compound using a suitable method like HPLC-UV or LC-MS/MS.

-

Data Analysis and Quantum Yield Calculation:

-

Calculate the rate of degradation due to photolysis by subtracting the degradation rate in the dark control from the rate in the irradiated sample.

-

The quantum yield (Φ) is calculated based on the rate of photolysis, the rate of light absorption by the molecule, and the light intensity. This value represents the efficiency with which absorbed light leads to chemical transformation.

-

The environmental half-life can then be estimated using the calculated quantum yield and solar irradiance data for different seasons and latitudes.

-

General Experimental Workflow

The logical flow for conducting hydrolysis or photolysis studies follows a standardized sequence from preparation to data interpretation.

Conclusion

The degradation of this compound is governed by its susceptibility to hydrolysis, particularly in alkaline waters, and photolysis. The primary hydrolysis product is 2-isopropylphenol. While specific quantitative data for this compound photolysis is scarce, established protocols allow for its determination. A thorough understanding of these degradation processes, guided by standardized experimental designs, is essential for accurate environmental risk assessment and the development of sustainable pest management strategies. Further research to quantify the hydrolysis rates at different pH values and to determine the photolytic quantum yield and products of this compound would provide a more complete picture of its environmental behavior.

References

- 1. PI-156/PI193: Water pH and the Effectiveness of Pesticides [edis.ifas.ufl.edu]

- 2. Comparison of greenhouse and field degradation behaviour of this compound, hexaflumuron and difenoconazole in Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eppltd.com [eppltd.com]

- 6. nihs.go.jp [nihs.go.jp]

- 7. oecd.org [oecd.org]

- 8. estudogeral.uc.pt [estudogeral.uc.pt]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

Biochemical Pathways Unraveling the Impact of Isoprocarb Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocarb, a carbamate insecticide, is widely utilized in agriculture to control insect pests. Its mode of action primarily involves the inhibition of acetylcholinesterase, leading to neurotoxicity in target organisms. However, mounting evidence suggests that the biochemical ramifications of this compound exposure extend beyond this primary mechanism, impacting a range of cellular signaling pathways. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound, including neurodevelopmental signaling, oxidative stress, apoptosis, and metabolic activation. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and offers visualizations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound (2-isopropylphenyl methylcarbamate) is a fast-acting, non-systemic carbamate insecticide.[1] Its primary application is in the control of leafhoppers, planthoppers, and other pests on rice, cocoa, and sugarcane.[1] The principal mechanism of toxicity for carbamate insecticides is the reversible inhibition of the acetylcholinesterase (AChE) enzyme.[2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[2]

While AChE inhibition is the most well-characterized effect of this compound, recent research has illuminated a broader spectrum of biochemical and cellular consequences following exposure. These include the induction of oxidative stress, the triggering of apoptotic cell death, and interference with crucial neurodevelopmental signaling pathways.[3][4] Furthermore, the metabolic activation of this compound by cytochrome P450 enzymes can lead to the formation of reactive metabolites, contributing to its toxicity in non-target organisms.[5][6]

This guide aims to provide a comprehensive technical overview of the biochemical pathways affected by this compound exposure. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the toxicological effects of this compound and developing potential therapeutic interventions.

Acetylcholinesterase Inhibition